molecular formula C12H23O5P B14600084 Cyclohexyl ethyl 3-oxobutan-2-yl phosphate CAS No. 61010-65-9

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate

Katalognummer: B14600084
CAS-Nummer: 61010-65-9
Molekulargewicht: 278.28 g/mol
InChI-Schlüssel: KWQXBTBILYPDCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is an organophosphate compound with a complex structure that includes cyclohexyl, ethyl, and 3-oxobutan-2-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl ethyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclohexanol, ethyl acetoacetate, and phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of cyclohexyl ethyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexyl methyl 3-oxobutan-2-yl phosphate
  • Cyclohexyl propyl 3-oxobutan-2-yl phosphate
  • Cyclohexyl butyl 3-oxobutan-2-yl phosphate

Uniqueness

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and other molecular targets, making it valuable for research and industrial applications.

Eigenschaften

CAS-Nummer

61010-65-9

Molekularformel

C12H23O5P

Molekulargewicht

278.28 g/mol

IUPAC-Name

cyclohexyl ethyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C12H23O5P/c1-4-15-18(14,16-11(3)10(2)13)17-12-8-6-5-7-9-12/h11-12H,4-9H2,1-3H3

InChI-Schlüssel

KWQXBTBILYPDCI-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OC1CCCCC1)OC(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.